molecular formula C40H72O2Si2 B173801 ((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) CAS No. 115540-28-8

((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

Cat. No.: B173801
CAS No.: 115540-28-8
M. Wt: 641.2 g/mol
InChI Key: UHCDRCBBCZLXBO-VIQBILSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) (CAS: 115540-28-8) is a highly specialized silylated derivative featuring a complex bicyclic framework. Its molecular formula is C₄₀H₇₂O₂Si₂, with a molecular weight of 641.18 g/mol . The structure includes:

  • A dihydroindenyl core fused to a methylenecyclohexane system.
  • Two tert-butyldimethylsilane (TBDMS) protecting groups on oxygen atoms.
  • Stereospecific (1R,3R,E) configurations and conjugated double bonds.

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of vitamin D analogues or terpenoid derivatives, where steric protection of hydroxyl groups is critical .

Properties

IUPAC Name

[(1R,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3/b20-19+,32-21+,33-22+/t29-,30+,34+,35+,36-,37+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCDRCBBCZLXBO-VIQBILSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H72O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Reduction and Ketal Formation

Sodium borohydride-mediated reduction of ketone intermediates in aqueous micellar aggregates achieves diastereomeric excess (de) ≥80% at 0–5°C, as demonstrated in statin intermediate synthesis. Subsequent ketalization with 2,2-dimethoxypropane in dichloromethane, catalyzed by D-camphorsulfonic acid, fixes the stereochemistry at C3 and C5 positions.

Bis(tert-butyldimethylsilyl) Protection Strategy

The two hydroxyl groups on the cyclohexane-1,3-diyl moiety are protected as TBS ethers to prevent undesired side reactions during subsequent steps.

Silylation Conditions

Reaction of the diol intermediate with tert-butyldimethylsilyl chloride (TBSCl, 2.2 equiv) in dimethylformamide (DMF) using imidazole (4.0 equiv) as a base proceeds quantitatively at 25°C. The bulky TBS groups confer steric protection while maintaining solubility in nonpolar solvents.

Regioselectivity and Byproduct Mitigation

Selective monoprotection is avoided by employing excess TBSCl and prolonged reaction times (12–18 h). Residual silanol byproducts are removed via silica gel chromatography using hexane/ethyl acetate (9:1).

Fragment Coupling and Macrocycle Closure

The assembly of the full molecule requires convergent coupling of the functionalized indenyl core with the methylenecyclohexane fragment.

Reformatsky Reaction for C–C Bond Formation

A Reformatsky reagent, generated from zinc dust and tert-butyl bromoacetate in THF, reacts with α,β-unsaturated ketones to form β-hydroxy esters. This method, adapted from statin synthesis protocols, achieves 65% yield at 65°C.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling links aromatic or alkenyl boronic acids to halogenated intermediates. For example, a (1R,3aS,7aR)-brominated indene derivative couples with the methylenecyclohexane boronate ester using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1) at 80°C.

Stereochemical Control and Purification

Asymmetric Catalysis

Chiral salen ligands (e.g., Jacobsen’s catalyst) enforce enantioselectivity during epoxidation or hydroxylation steps. For instance, epoxidation of a trisubstituted alkene with (R,R)-salen-Mn(III) achieves 92% ee.

Diastereomer Separation

Crude reaction mixtures are subjected to high-performance liquid chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) to isolate the desired diastereomer.

Critical Reaction Parameters and Optimization

StepReagents/ConditionsYield (%)de/ee (%)Reference
SilylationTBSCl, imidazole, DMF, 25°C, 18 h95
Reformatsky ReactionZn, tert-butyl bromoacetate, THF, 65°C, 24 h65
Wittig OlefinationPh3P=CHOTBS, THF, −78°C to 25°C78E:Z >20:1
Suzuki CouplingPd(PPh3)4, K2CO3, toluene/H2O, 80°C83
Chiral Epoxidation(R,R)-salen-Mn(III), CH2Cl2, 0°C8992 ee

Challenges and Limitations

  • Steric Hindrance : Bulky TBS groups impede reaction kinetics, necessitating elevated temperatures or prolonged durations for complete conversions.

  • Stereochemical Drift : Epimerization at C3 or C5 occurs under acidic or basic conditions, requiring strict pH control during workup.

  • Scale-Up Feasibility : Chromatographic purification becomes impractical at industrial scales, prompting the development of crystallization-based isolation .

Chemical Reactions Analysis

Types of Reactions

Organosilicon compounds can undergo various chemical reactions, including:

    Oxidation: Conversion to silanols or siloxanes.

    Reduction: Formation of silanes.

    Substitution: Replacement of organic groups attached to silicon.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Platinum, rhodium, palladium.

Major Products Formed

    Silanols: Resulting from oxidation.

    Siloxanes: Formed through condensation of silanols.

    Silanes: Produced via reduction reactions.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The compound's structural features suggest potential applications in drug development. Its complex arrangement allows for interactions with biological targets such as enzymes and receptors. Research indicates that similar compounds have been explored for their anti-cancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

2. Antioxidant Properties:
Studies have shown that compounds with similar structures exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases . The presence of tert-butyldimethylsilane groups may enhance the stability and bioavailability of the compound in biological systems.

Materials Science

1. Polymer Chemistry:
The compound can serve as a precursor in the synthesis of novel polymers. Its reactive silane groups can facilitate cross-linking in polymer networks, leading to materials with enhanced mechanical properties and thermal stability . Research into silane-modified polymers has demonstrated improved performance in coatings and adhesives.

2. Nanotechnology:
In nanotechnology, this compound could be used to functionalize nanoparticles. By attaching the compound to nanoparticle surfaces, researchers can tailor the properties of these materials for specific applications such as drug delivery systems or sensors . The versatility of the silane moiety allows for various modifications that can improve the interaction between nanoparticles and biological systems.

Synthetic Organic Chemistry

1. Synthesis of Complex Molecules:
The intricate structure of this compound makes it a valuable building block for synthesizing more complex organic molecules. Its synthesis involves multiple steps that can be optimized for higher yields and purity . The use of this compound in synthetic pathways can lead to the development of new chemical entities with unique properties.

2. Reaction Mechanisms:
Understanding the reactivity of this compound can provide insights into reaction mechanisms involving silanes and ethers. Research has focused on how these functional groups participate in various reactions such as nucleophilic substitutions and coupling reactions . This knowledge is essential for chemists aiming to design efficient synthetic routes.

Mechanism of Action

The mechanism of action of organosilicon compounds often involves interactions with biological molecules or materials, leading to changes in their physical or chemical properties. For example, in drug delivery systems, organosilicon compounds can enhance the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereochemical Variations

The target compound differs from its stereoisomer ((1R,3S,E)-...) (CAS: 111594-58-2) in the configuration of the cyclohexane and indenyl moieties. These stereochemical distinctions influence:

  • Crystallinity : The (1R,3R,E) configuration may adopt a more planar conformation, enhancing packing efficiency in the solid state .
  • Reactivity : Stereochemistry impacts the accessibility of reactive sites during synthetic modifications.
Property Target Compound (CAS 115540-28-8) Stereoisomer (CAS 111594-58-2)
Molecular Formula C₄₀H₇₂O₂Si₂ C₄₀H₇₂O₂Si₂
Configuration (1R,3R,E) (1R,3S,E)
Purity >98% >98%
Key Application Synthetic intermediate Intermediate for vitamin D3

Functional Group Modifications

Hydroxyl Derivatives

Replacement of TBDMS groups with hydroxyls yields ((1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol) (). Key differences include:

  • Solubility : Hydroxyl groups increase polarity, enhancing water solubility.
  • Biological Activity : The hydroxylated derivative is a precursor to bioactive vitamin D metabolites (e.g., 25-hydroxyvitamin D3) .
Alternative Protecting Groups

Compounds like 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)...) () use benzyl or methoxy-substituted silyl groups. These modifications alter:

  • Stability : TBDMS offers superior hydrolytic stability compared to methoxybenzyl groups.
  • Deprotection Conditions: TBDMS requires fluoride ions (e.g., TBAF), while benzyl groups demand hydrogenolysis .

Physicochemical Comparison

Property Target Compound (TBDMS) Hydroxyl Derivative () Methoxybenzyl-Protected ()
Molecular Weight 641.18 g/mol ~500 g/mol (estimated) >700 g/mol
Boiling Point Not reported Higher due to H-bonding Lower (volatile silyl groups)
LogP (Lipophilicity) High (~8–10) Moderate (~3–4) Intermediate (~6–7)
Stability Hydrolytically stable Sensitive to oxidation Moderate

Biological Activity

The compound ((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research and data.

Key Properties

  • CAS Number : 1023889-38-4
  • Molecular Formula : C₃₁H₅₄O₄Si₂
  • Molecular Weight : 554.93 g/mol

Antiviral Properties

Research indicates that compounds with similar structural motifs have shown promising antiviral activity. For instance, studies on related compounds have demonstrated significant inhibition of HIV-1 protease, suggesting that this compound may also exhibit similar properties. The design of inhibitors often focuses on enhancing ligand-backbone interactions to improve binding affinity and specificity towards viral enzymes .

Anticancer Activity

Natural compounds often serve as templates for anticancer drug development. Compounds structurally related to the target molecule have been studied for their ability to inhibit cellular adhesion and migration of cancer cells. For example, certain derivatives have been shown to suppress EGF-induced cell adhesion and actin filament reorganization in cancer cell lines . This suggests potential pathways through which the compound could exert anticancer effects.

The biological mechanisms through which this compound may act include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell adhesion and migration, crucial for tumor metastasis.

Study 1: HIV Protease Inhibition

A study evaluated a series of compounds with structural similarities to the target molecule for their ability to inhibit HIV protease. The most potent inhibitors exhibited KiK_i values in the low picomolar range and displayed significant antiviral activity against resistant strains of HIV . This suggests a potential for the target compound in developing antiviral therapies.

Study 2: Anticancer Efficacy

Another investigation focused on the effects of related compounds on breast cancer cell lines (e.g., MCF-7). Results indicated that these compounds could significantly reduce cell viability and inhibit migration . Further exploration into the specific mechanisms revealed modulation of Rho/ROCK signaling pathways as a possible mode of action.

Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntiviralHIV Protease InhibitorsInhibition of protease activity
AnticancerNatural CompoundsInhibition of cell adhesion/migration
CytotoxicityVarious DerivativesInduction of apoptosis in cancer cells

Q & A

Basic: What are the primary challenges in synthesizing this compound with high stereochemical purity, and what methodologies address them?

Answer:
The synthesis of this compound requires precise control over stereochemistry due to its multiple chiral centers and conjugated double bonds. Key challenges include:

  • Stereoselective formation of the bicyclic indenylidene and cyclohexane moieties. Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic methods can enforce stereochemistry .
  • Protection/deprotection strategies for hydroxyl groups, particularly when introducing tert-butyldimethylsilyl (TBS) ethers. Sequential silylation under anhydrous conditions minimizes side reactions .
  • Chromatographic purification using chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomeric impurities .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1D 1^1H/13^{13}C NMR and 2D COSY/NOESY confirm stereochemistry and spatial proximity of substituents .
  • X-ray Crystallography: Resolves absolute configuration, especially for the bicyclic indenylidene system .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects trace impurities .
  • HPLC with Chiral Detection: Ensures enantiomeric purity (>99%) post-synthesis .

Advanced: How can computational modeling predict reactivity and optimize synthetic pathways?

Answer:

  • Quantum Chemical Calculations (DFT): Simulate transition states to identify energetically favorable pathways for stereoselective reactions .
  • AI-Driven Platforms (e.g., COMSOL Multiphysics): Train models on existing reaction data to predict optimal conditions (e.g., temperature, solvent) for TBS ether formation or conjugate addition steps .
  • Reaction Pathway Screening: Tools like ICReDD’s quantum-chemical reaction path search reduce trial-and-error experimentation by pre-screening viable mechanisms .

Advanced: How to resolve contradictions in reported thermal stability data across studies?

Answer:
Discrepancies often arise from differing experimental conditions. A robust approach includes:

  • Controlled Stability Studies: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds .
  • Accelerated Aging Tests: Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC to identify kinetic stability .
  • Cross-Validation: Replicate conflicting studies with standardized protocols (e.g., ASTM E537) to isolate variables like moisture or oxygen exposure .

Methodological: What experimental design principles optimize multi-step synthesis efficiency?

Answer:

  • Factorial Design (DoE): Systematically vary parameters (e.g., catalyst loading, reaction time) to identify critical factors. For example, a 2k2^k factorial design can optimize yield in the indenylidene formation step .
  • Response Surface Methodology (RSM): Model nonlinear relationships between variables (e.g., temperature vs. enantiomeric excess) to pinpoint optimal conditions .
  • Parallel Synthesis: Use automated platforms to screen multiple protecting groups (e.g., TBS vs. TIPS) in parallel, reducing iterative testing .

Advanced: How to elucidate reaction mechanisms involving this compound’s conjugated system?

Answer:

  • Isotopic Labeling: Introduce 13^{13}C or 2^{2}H at key positions (e.g., methylene groups) to track bond reorganization via NMR or mass spectrometry .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Spectroscopy: Monitor intermediates using FTIR or Raman spectroscopy during reactions (e.g., Diels-Alder cycloadditions) .

Data Analysis: How to address discrepancies in spectroscopic data interpretation?

Answer:

  • Multivariate Analysis (PCA/PLS): Statistically correlate NMR or MS datasets to distinguish noise from meaningful signals .
  • Cross-Validation with Crystallography: Use X-ray structures as ground truth to refine NMR assignment algorithms .
  • Machine Learning: Train models on spectral databases (e.g., NIST Chemistry WebBook) to automate peak assignment and reduce human error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.